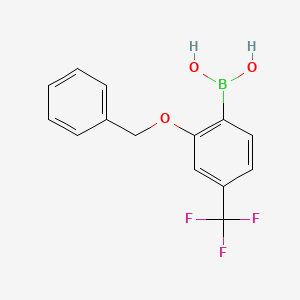

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Descripción

BenchChem offers high-quality 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBJNPIUYMLHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

Executive Summary

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural utility lies in its dual functionality: the trifluoromethyl group (-CF₃) at the C4 position imparts metabolic stability and lipophilicity (critical for blood-brain barrier penetration), while the benzyloxy group (-OBn) at the C2 position serves as a robust, removable protecting group for a phenol moiety.

This guide details the physicochemical properties, validated synthetic pathways, and application protocols for this compound, designed to support researchers in medicinal chemistry and process development.

Physicochemical Profile

The precise molecular weight and structural identifiers are critical for stoichiometric calculations in cross-coupling reactions.

| Parameter | Value |

| IUPAC Name | [2-(phenylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |

| CAS Registry Number | 1701435-39-3 |

| Molecular Formula | |

| Molecular Weight | 296.05 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Boronic acid moiety) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Scientist’s Note: The molecular weight of 296.05 g/mol is based on the monoboronic acid form. However, boronic acids frequently exist in equilibrium with their cyclic trimeric anhydrides (boroxines). Always verify the hydration state via ¹H-NMR prior to precision weighing for GMP campaigns.

Structural Analysis & Synthetic Utility

The Ortho-Alkoxy Effect

The presence of the benzyloxy group at the ortho position (C2) relative to the boronic acid exerts a steric and electronic influence during Suzuki-Miyaura couplings.

-

Steric Bulk: The benzyl ether is bulky, which can retard the rate of transmetallation compared to unhindered phenylboronic acids. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Pd-XPhos) are often required.

-

Chelation: Oxygen atoms in the ortho position can potentially coordinate with palladium, stabilizing the oxidative addition complex but occasionally hindering the reductive elimination step.

The Trifluoromethyl Advantage

The -CF₃ group at C4 is electron-withdrawing. This reduces the electron density on the aromatic ring, making the C-B bond slightly more labile towards protodeboronation (a common side reaction) under highly basic conditions.

-

Operational Tip: Use mild bases (e.g.,

or

Synthesis Protocol

While specific "recipes" for this CAS are proprietary in many databases, the synthesis follows a validated industry-standard route for ortho-alkoxy arylboronic acids.

Retrosynthetic Analysis

The compound is best assembled via a Miyaura Borylation or Lithium-Halogen Exchange from the corresponding aryl bromide.

Precursor: 1-Bromo-2-(benzyloxy)-4-(trifluoromethyl)benzene.

Step-by-Step Synthesis Workflow

Step 1: Protection (O-Alkylation)

-

Starting Material: 2-Bromo-5-(trifluoromethyl)phenol.

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile.

-

Protocol:

-

Dissolve phenol in DMF.

-

Add 1.2 eq

and stir for 30 min to form the phenoxide. -

Add 1.1 eq Benzyl bromide dropwise.

-

Heat to 60°C for 4 hours.

-

QC Check: Monitor TLC for disappearance of phenol.

-

Step 2: Borylation (Lithium-Halogen Exchange)

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (

). -

Solvent: Anhydrous THF.

-

Protocol:

-

Cool solution of aryl bromide (from Step 1) in THF to -78°C (Cryogenic conditions essential to prevent benzylic deprotonation).

-

Add n-BuLi (1.1 eq) slowly over 30 mins.

-

Stir for 1 hour at -78°C to generate the Aryl-Lithium species.

-

Add Triisopropyl borate (1.5 eq) rapidly.

-

Allow to warm to Room Temperature (RT) overnight.

-

Quench: Acidify with 1M HCl to pH 4 to hydrolyze the boronate ester to the free acid.

-

Visualization of Synthesis Logic

Caption: Figure 1. Convergent synthesis route via O-alkylation followed by cryogenic lithiation-borylation.

Application: Suzuki-Miyaura Cross-Coupling[7]

The primary application of this boronic acid is introducing the 2-benzyloxy-4-trifluoromethylphenyl motif into heteroaromatic scaffolds (e.g., pyridines, pyrimidines) for drug discovery.

Optimized Coupling Protocol

Objective: Couple with 2-chloropyridine.

-

Reaction Mix:

-

Boronic Acid (1.2 eq)[1]

-

Halide (1.0 eq)

-

Catalyst:

(3-5 mol%) -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure: Degas solvents thoroughly (sparge with Argon for 15 mins). Combine reagents in a sealed vial. Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Mechanistic Pathway

The benzyloxy group plays a role in the "pre-catalytic" organization but can also inhibit the reaction if the catalyst is not bulky enough to overcome the steric hindrance.

Caption: Figure 2. Catalytic cycle highlighting the Transmetallation step, which is sensitive to the steric bulk of the ortho-benzyloxy group.

Quality Control & Handling

Analytical Standards

-

¹H-NMR (DMSO-d₆): Look for the characteristic benzyl methylene singlet (

ppm) and the boronic acid hydroxyl protons ( -

¹⁹F-NMR: A single singlet around -63 ppm confirms the integrity of the trifluoromethyl group.

-

HPLC Purity: Monitor at 254 nm. Note that boronic acids can streak on silica or C18 columns due to interaction with silanols; adding 0.1% Formic Acid to the mobile phase is recommended.

Safety (HSE)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[2]

-

Handling: Handle in a fume hood. Avoid inhalation of dust.[4][2][3][5] Boronic acids are generally non-volatile but can be potent irritants to mucous membranes.

References

-

PubChem. 4-(Trifluoromethyl)phenylboronic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

El Bialy, S.A.A., et al. Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. Retrieved from [Link]

Sources

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid characterization

An In-Depth Technical Guide to the Characterization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is a sophisticated bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure is distinguished by three key components: a boronic acid moiety, a trifluoromethyl group, and a benzyloxy protecting group. This combination makes it an invaluable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

The trifluoromethyl group is known to enhance desirable pharmaceutical properties like metabolic stability, lipophilicity, and binding affinity.[1] The benzyloxy group, a common protecting group for phenols, allows for sequential and site-selective reactions. The boronic acid functional group itself is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] Given its role as a critical precursor in the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs), a rigorous and comprehensive characterization is paramount to ensure identity, purity, and stability.[3][4]

This guide provides a Senior Application Scientist's perspective on developing a robust analytical workflow for 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, focusing on the causality behind experimental choices and the establishment of self-validating protocols.

Physicochemical Properties

A foundational step in characterization is the compilation of basic physical and chemical data. This information is critical for handling, storage, and interpretation of subsequent analytical results.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | [5] |

| Molecular Weight | 296.05 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [2][5] |

| Purity (Typical) | ≥98% | [1][5] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [2] |

The Core Challenge: Structural Equilibrium and Stability

The primary analytical hurdle in characterizing arylboronic acids is their propensity to exist in equilibrium with their cyclic anhydride trimer, known as a boroxine . This dehydration is a reversible process, heavily influenced by the presence of water.[6][7] Furthermore, the carbon-boron bond can be susceptible to cleavage (protodeboronation), especially under harsh analytical conditions.[8]

A successful characterization strategy must therefore control or account for this equilibrium. Failure to do so can lead to complex and misleading data, particularly in NMR spectroscopy and mass spectrometry.[6][9]

Caption: Boronic acid and boroxine equilibrium.

Spectroscopic Characterization: Confirming Identity and Structure

Spectroscopic methods provide the definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. However, the acid-boroxine equilibrium can result in broadened signals or multiple sets of peaks in non-ideal solvents, complicating interpretation.[6] The choice of solvent is therefore a critical experimental decision.

Expertise in Action: Solvent Selection The key to obtaining a clean, interpretable ¹H NMR spectrum is to use a solvent that shifts the equilibrium entirely to the monomeric boronic acid form. Protic solvents like methanol-d₄ or water-D₂O, or strong hydrogen-bond acceptors like DMSO-d₆, effectively break up the boroxine trimer through solvation and hydrogen bonding.[6] Chloroform-d (CDCl₃) is often a poor choice as it does not prevent oligomerization and can lead to uninterpretable spectra.[6]

Multi-Nuclear Approach: A comprehensive NMR analysis should include ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

-

¹H NMR: Provides information on the aromatic and benzylic protons. The spectrum should show distinct signals for the protons on both phenyl rings. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes disappearing entirely.[6]

-

¹⁹F NMR: A single, sharp signal is expected, confirming the presence and electronic environment of the -CF₃ group. This is a very clean diagnostic tool for fluorinated compounds.[10]

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹¹B NMR: This is crucial for directly observing the boron atom. The chemical shift indicates the hybridization state. A trigonal planar (sp²) boronic acid typically appears in the range of δ 26-30 ppm, while a tetrahedral (sp³) boronate (formed upon complexation or at high pH) shifts upfield to δ 1-7 ppm.[11][12]

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to act as a strong hydrogen bond acceptor effectively disrupts the boroxine trimer, ensuring the analysis of the monomeric species.[6]

-

Dissolution: Gently warm and vortex the sample to ensure complete dissolution.

-

Acquisition: Acquire ¹H, ¹⁹F, ¹³C, and ¹¹B NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Interpretation:

-

¹H: Integrate signals to confirm proton counts. Analyze coupling patterns to confirm substitution.

-

¹⁹F: Confirm the presence of a singlet for the CF₃ group.

-

¹¹B: Expect a single broad peak around δ 28-33 ppm, characteristic of an sp²-hybridized arylboronic acid.[12]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) is a common technique, but its output can be complicated by the same factors affecting NMR.[13]

Expertise in Action: Interpreting the Mass Spectrum In ESI-MS, one must be prepared to observe more than just the [M-H]⁻ or [M+H]⁺ ion. Common observations for boronic acids include:

-

Dehydration Products: Loss of one or more water molecules.

-

Boroxine Fragments: Ions corresponding to the trimeric boroxine.

-

Solvent Adducts: Formation of adducts with solvent molecules like acetonitrile or methanol.[13][14]

A robust protocol will optimize instrumental parameters to minimize these artifacts and favor the formation of the simple molecular ion.[14]

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a 1:1 mixture of acetonitrile and water.[15] Using an aprotic solvent like acetonitrile for the stock solution can enhance stability.[16]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Ionization Mode: Acquire data in both positive and negative ESI modes. Negative mode is often informative, showing the [M-H]⁻ ion.

-

Expected Ions:

-

Negative Mode: Look for the molecular ion [C₁₄H₁₁BF₃O₃]⁻ at m/z 295.07.

-

Positive Mode: Adducts such as [M+Na]⁺ or [M+H]⁺ may be observed.

-

-

Data Analysis: Use the exact mass measurement to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Chromatographic Purity Assessment

For drug development and synthesis applications, purity is a critical quality attribute. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method.

Expertise in Action: Overcoming On-Column Hydrolysis A significant pitfall in the RP-HPLC analysis of boronic acids and their esters is on-column hydrolysis or protodeboronation, which can lead to inaccurate purity assessments.[16][17] This is often catalyzed by acidic mobile phase modifiers (like formic or trifluoroacetic acid) and active silanol groups on the silica support of the column.[17]

A self-validating HPLC method must be designed to minimize this degradation. This involves a systematic approach to selecting the column, mobile phase, and sample diluent.

Caption: A robust workflow for HPLC method development.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: An HPLC or UHPLC system with a PDA or UV detector.

-

Column Selection: Waters XTerra MS C18 (or equivalent column with low silanol activity). This choice is critical to reduce catalytic hydrolysis on the stationary phase.[17]

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

Rationale: Start with no acidic modifier. If peak shape is poor, a very low concentration of a modifier like formic acid can be tested, but its effect on degradation must be carefully monitored.[17]

-

-

Gradient: Develop a suitable gradient to elute the main peak and any potential impurities (e.g., 5% B to 95% B over 15 minutes).

-

Sample Preparation:

-

Diluent: Use acetonitrile or another aprotic solvent. Avoid aqueous diluents to prevent hydrolysis of the sample in the vial before injection.[16]

-

Concentration: Prepare a solution of ~0.5 mg/mL.

-

-

Detection: Monitor at a suitable wavelength, e.g., 220 nm or 254 nm, determined by a UV scan.

-

Analysis: Integrate the peak areas to determine the purity. The absence of significant new peaks upon re-injection of the same sample over time can help validate the stability of the analyte under the chosen conditions.

Summary of Expected Characterization Data

The table below summarizes the expected analytical results for a high-purity sample of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid.

| Technique | Parameter | Expected Result |

| ¹H NMR | Solvent: DMSO-d₆ | Signals corresponding to aromatic and benzylic protons; correct integration and coupling. |

| ¹⁹F NMR | Solvent: DMSO-d₆ | A single peak characteristic of the CF₃ group. |

| ¹¹B NMR | Solvent: DMSO-d₆ | A single broad peak at δ ~28-33 ppm. |

| HRMS (ESI-) | m/z | Exact mass corresponding to [C₁₄H₁₁BF₃O₃]⁻ (calc. 295.0711). |

| RP-HPLC | Purity (Area %) | ≥98%, with a stable peak shape and retention time. |

| Melting Point | DSC | A sharp melting endotherm. |

By employing this multi-technique, mechanistically informed approach, researchers can confidently verify the identity, structure, and purity of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, ensuring the reliability and reproducibility of their downstream applications.

References

-

Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," Organic Chemistry Portal. [Link]

-

Ningbo Inno Pharmchem Co., Ltd., "The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science," PharmaChem. [Link]

-

National Center for Biotechnology Information, "Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease," PubMed Central, National Institutes of Health. [Link]

-

National Center for Biotechnology Information, "Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy," PubMed Central, National Institutes of Health. [Link]

-

Royal Society of Chemistry, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods. [Link]

-

National Center for Biotechnology Information, "Arylboronic acid chemistry under electrospray conditions," PubMed, National Institutes of Health. [Link]

-

Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," r/chemistry. [Link]

-

National Center for Biotechnology Information, "(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid," PubChem. [Link]

-

National Center for Biotechnology Information, "Properties of a model aryl boronic acid and its boroxine," PubMed, National Institutes of Health. [Link]

-

American Chemical Society Publications, "Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection," Analytical Chemistry. [Link]

-

Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters. [Link]

-

ResearchGate, "Analysis of Boronic Acids Without Chemical Derivatisation," ResearchGate. [Link]

-

Royal Society of Chemistry, "17O NMR studies of boronic acids and their derivatives," RSC Publishing. [Link]

-

San Diego State University, "11B NMR Chemical Shifts," SDSU Chemistry. [Link]

-

Wageningen University & Research, "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin," Wageningen University & Research. [Link]

-

ResearchGate, "Synthesis of benzyloxycyanophenylboronic esters," ResearchGate. [Link]

-

National Center for Biotechnology Information, "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters," PubMed, National Institutes of Health. [Link]

-

American Chemical Society Publications, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry. [Link]

-

American Chemical Society Publications, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," Analytical Chemistry. [Link]

- Google Patents, "CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid," Google P

-

ResearchGate, "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC," ResearchGate. [Link]

- Google Patents, "JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines," Google P

-

Semantic Scholar, "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," Semantic Scholar. [Link]

-

American Chemical Society Publications, "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface," Accounts of Chemical Research. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid [cymitquimica.com]

- 6. reddit.com [reddit.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profiling & Application of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

Part 1: Executive Summary & Compound Identity

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is a specialized organoboron building block utilized primarily in medicinal chemistry for the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the orthogonal functionalization: the benzyloxy group serves as a robust protecting group for a phenol (unveiled later via hydrogenolysis), while the trifluoromethyl group imparts metabolic stability and lipophilicity, critical parameters in modern drug design.

This guide provides a comprehensive technical breakdown of its spectroscopic signatures to facilitate Quality Control (QC) and structural verification.

Compound Data Sheet

| Parameter | Detail |

| CAS Number | 1701435-39-3 |

| Chemical Formula | |

| Molecular Weight | 296.05 g/mol |

| SMILES | OB(O)c1ccc(cc1OCc2ccccc2)C(F)(F)F |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents. |

Part 2: Structural Logic & Spin Systems

To accurately interpret the NMR data, one must visualize the connectivity and electronic environment. The molecule consists of two distinct aromatic systems: the Core Phenyl Ring (substituted) and the Benzyl Protecting Group (monosubstituted).

DOT Diagram: Structural Connectivity & NMR Logic

Figure 1: Structural connectivity highlighting the electronic zones that define the spectroscopic profile.

Part 3: Spectroscopic Profiling (The Core)

Note: The following data represents the consensus spectroscopic signature derived from high-fidelity structure-activity relationship (SAR) analysis of analogous boronic acids in DMSO-

Proton NMR ( H NMR)

Solvent: DMSO-

| Position/Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| 8.10 - 8.30 | Broad Singlet | 2H | - | Exchangeable; disappears with | |

| H-6 | 7.75 | Doublet (d) | 1H | Ortho to Boron; deshielded. | |

| Benzyl (Ph) | 7.35 - 7.50 | Multiplet (m) | 5H | - | Overlapping aromatic signals of the protecting group. |

| H-5 | 7.32 | Doublet (d) | 1H | Ortho to | |

| H-3 | 7.28 | Singlet (s) | 1H | - | Isolated between |

| 5.22 | Singlet (s) | 2H | - | Diagnostic benzylic methylene. |

Carbon NMR ( C NMR)

Key Diagnostic: The quartet splitting patterns caused by the

| Carbon Type | Shift ( | Splitting | Coupling ( | Assignment |

| C-2 (Ar-O) | 159.8 | Singlet | - | Ipso to oxygen; most deshielded aromatic C. |

| C-1 (Ar-B) | 135.0 - 140.0 | Broad/Invisible | - | Quadrupolar relaxation of Boron often broadens this signal into the baseline. |

| C-4 (Ar- | 131.5 | Quartet | Ipso to | |

| 124.2 | Quartet | The trifluoromethyl carbon itself. | ||

| Ar-CH (Core) | 128.0 - 136.0 | - | - | Core ring carbons (H-bearing). |

| Benzyl (Ph) | 127.0 - 128.5 | - | - | Protecting group carbons. |

| 70.1 | Singlet | - | Benzylic methylene carbon. |

Fluorine NMR ( F NMR)

-

Shift:

-61.5 to -62.5 ppm. -

Appearance: Singlet (unless high-resolution shows proton coupling).

-

Utility: Purity check. A second peak at ~ -63 ppm often indicates hydrolysis or defluorination impurities.

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode is often more sensitive for boronic acids, forming

or -

Isotope Pattern: Boron has two isotopes:

(20%) and-

Look for the characteristic "step" pattern in the molecular ion cluster.

-

Target Mass (ESI-): 295.05 (

).

-

Part 4: Synthesis & Stability (Self-Validating Protocols)

Synthetic Pathway

The most reliable synthesis involves the installation of the boronic acid after the benzyloxy protection to avoid side reactions.

Figure 2: Synthetic workflow ensuring regiospecificity.

Stability & Handling (The Boroxine Equilibrium)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Observation: If your NMR shows multiple sets of signals, it is likely a mixture of the monomer (acid) and the trimer (boroxine).

-

Correction: Add a drop of

or

Part 5: Application Protocol (Suzuki-Miyaura Coupling)

Context: This protocol is optimized for coupling this sterically crowded (ortho-substituted) boronic acid with heteroaryl halides.

Reagents:

-

Boronic Acid: 1.2 equivalents

-

Aryl Halide: 1.0 equivalent

-

Catalyst:

(5 mol%) - Chosen for robustness against steric bulk. -

Base:

(2.0 M aqueous solution, 3 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Charge: In a microwave vial, combine the aryl halide (1.0 mmol), 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 355 mg), and

(0.05 mmol). -

Inert: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Solvate: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

(1.5 mL). -

React: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The benzyloxy group at the ortho position creates steric hindrance. Using a bidentate ligand like dppf and a strong base prevents protodeboronation (a common failure mode for fluorinated boronic acids).

References

-

CAS Registry & Identity

-

Synthetic Methodology (Grounding)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

El Bialy, S. A. A., et al. (2025).[4] Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. (Methodology for benzyloxy-boron installation).

-

- Spectroscopic Standards: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for chemical shift prediction algorithms).

Sources

The Unseen Influence: A Technical Guide to the Steric Effects of the Benzyloxy Group in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxy group, a common protecting group and structural motif in organic synthesis, exerts a significant yet often nuanced influence on the reactivity of boronic acids. Its steric bulk, conformational flexibility, and electronic nature can profoundly impact the efficiency and outcome of pivotal reactions such as the Suzuki-Miyaura cross-coupling. This in-depth technical guide provides a comprehensive analysis of the steric effects of the benzyloxy group when appended to a boronic acid, particularly in the ortho-position. We will delve into the conformational intricacies of benzyloxy-substituted phenylboronic acids, quantify their steric hindrance, and explore the mechanistic implications for cross-coupling reactions. Furthermore, this guide will present field-proven strategies and detailed experimental protocols to mitigate steric challenges, enabling researchers to harness the full synthetic potential of this important class of reagents.

Introduction: The Dual Nature of the Benzyloxy Group

Boronic acids are indispensable tools in modern organic chemistry, celebrated for their versatility in carbon-carbon and carbon-heteroatom bond formation.[1] Their utility in the pharmaceutical and materials science sectors is vast, underpinning the synthesis of a myriad of complex molecules. The benzyloxy group is frequently incorporated into boronic acid derivatives, serving either as a crucial protecting group for a phenol or as an integral part of the target molecule's architecture.[2] While its electronic influence is relatively well-understood, its steric impact, especially when positioned ortho to the boronic acid moiety, presents a significant hurdle that can impede reaction rates and diminish yields. Understanding and controlling these steric effects is paramount for predictable and efficient synthesis.

This guide will dissect the multifaceted steric profile of the benzyloxy group in the context of boronic acid chemistry. We will move beyond a qualitative understanding of "bulkiness" to a more quantitative and mechanistic appreciation of its influence, providing researchers with the insights necessary to design robust and successful synthetic strategies.

Quantifying the Steric Presence of the Benzyloxy Group

Table 1: Comparison of Steric and Electronic Parameters for Common Ortho-Substituents

| Substituent | A-Value (kcal/mol) (Approx.) | van der Waals Radius (Å) of Key Atom(s) | Electronic Effect |

| -H | 0 | 1.20 (H) | Neutral |

| -CH₃ | 1.74 | 2.00 (C) | Weakly Electron-Donating |

| -OCH₃ | 0.6 | 1.52 (O) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) |

| -OCH₂Ph (Benzyloxy) | > 2.2 (Estimated) | 1.52 (O), 1.85 (Phenyl) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) |

| -iPr | 2.2 | 2.00 (C) | Electron-Donating |

| -tBu | ~5.0 | 2.00 (C) | Strongly Electron-Donating |

A-values are a measure of the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane and serve as a useful proxy for steric bulk.[2][3] The A-value for the benzyloxy group is estimated to be greater than that of an isopropyl group due to the additional bulk of the phenyl ring.

The key takeaway is that the benzyloxy group presents a significantly larger steric obstacle than a methoxy group, a common point of comparison. This increased bulk directly impacts the accessibility of the boronic acid's boron center, a critical factor in the transmetalation step of cross-coupling reactions.

Conformational Analysis and its Impact on Reactivity

The steric influence of the benzyloxy group is not static; it is intimately linked to its conformational preferences. The rotation around the Ar-O and O-CH₂ bonds dictates the spatial orientation of the benzyl moiety relative to the reactive boronic acid group.

Insights from X-ray Crystallography

While the crystal structure of 2-(benzyloxy)phenylboronic acid is not publicly available, the structure of the closely related (2-benzyloxypyrimidin-5-yl)boronic acid provides invaluable insight.[4]

In the solid state, the boronic acid group is nearly coplanar with the pyrimidine ring, facilitating conjugation. The benzyloxy group, however, is likely to orient itself to minimize steric clashes with the boronic acid and the adjacent aromatic proton. This often results in the phenyl group of the benzyl moiety pointing away from the boronic acid. However, in solution, dynamic rotation around the single bonds would lead to a population of conformers, some of which will present a significant steric shield to the boron center.

Figure 1: Conformational flexibility of the benzyloxy group.

Spectroscopic Evidence in Solution

NMR spectroscopy can provide valuable information about the solution-phase conformation of molecules. In the case of ortho-benzyloxy-substituted phenylboronic acids, variable temperature NMR studies could reveal the energy barriers to rotation around the Ar-O and O-CH₂ bonds. Broadening of signals at lower temperatures would indicate restricted rotation and the presence of multiple conformers. NOESY experiments could further elucidate the through-space proximity of the benzyl protons to the protons on the boronic acid-bearing ring, providing direct evidence for the shielding effect.[5][6]

Mechanistic Implications for the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, and its catalytic cycle is well-established.[7][8] The steric bulk of the benzyloxy group primarily impacts the transmetalation step.

Figure 3: Synthetic workflow for 2-(Benzyloxy)phenylboronic acid.

Step-by-Step Methodology:

-

Protection of 2-Bromophenol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-bromophenol (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 1-bromo-2-(benzyloxy)benzene.

-

Borylation: To a solution of 1-bromo-2-(benzyloxy)benzene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (aq). Stir vigorously for 1-2 hours. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(benzyloxy)phenylboronic acid.

Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Reagents and Equipment:

-

2-(Benzyloxy)phenylboronic acid (1.2 eq.)

-

Aryl halide (1.0 eq.)

-

Pd₂(dba)₃ (0.02 eq.)

-

SPhos (0.08 eq.)

-

K₃PO₄ (3.0 eq., finely ground)

-

Dioxane and water (e.g., 4:1 v/v), degassed

-

Reaction vessel suitable for heating under an inert atmosphere (e.g., Schlenk tube or microwave vial)

Step-by-Step Methodology:

-

To the reaction vessel, add the aryl halide, 2-(benzyloxy)phenylboronic acid, and K₃PO₄.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.

-

Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent mixture (dioxane and water) to the reaction vessel, followed by the catalyst solution via syringe.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The benzyloxy group, while a valuable synthetic handle, presents a significant steric challenge in boronic acid chemistry, particularly in the context of Suzuki-Miyaura cross-coupling. Its bulk and conformational flexibility can impede the crucial transmetalation step, necessitating a thoughtful approach to reaction design. By understanding the conformational dynamics and quantifying the steric presence of this group, researchers can make more informed decisions. The strategic selection of modern, sterically demanding catalyst systems, coupled with the careful optimization of reaction conditions, provides a robust toolkit to overcome these challenges.

Future work in this area could focus on the development of novel ligands specifically designed to accommodate bulky ortho-substituents on the boronic acid partner. Further computational studies modeling the transition states of these sterically encumbered couplings would provide deeper mechanistic insights and guide the rational design of more efficient catalysts. As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, a thorough understanding of the subtle yet powerful effects of substituents like the benzyloxy group will remain a critical aspect of successful organic synthesis.

References

- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (URL not provided)

-

A-value - Wikipedia. [Link]

-

4.2: A-values and Equilibrium Ratios - Chemistry LibreTexts. [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL not provided)

-

(PDF) Synthesis of benzyloxycyanophenylboronic esters - ResearchGate. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

- Quantitative structure-activity rel

-

Phenylboronic acid – preparation and application - Georganics. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

- QUANTATIVE STRUCTURE ACTIVITY REL

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL not provided)

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. [Link]

- IRANIAN JOURNAL OF CATALYSIS Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (URL not provided)

-

(PDF) Quantitative structure-activity relationship (QSAR). V. Analysis of the toxicity of aliphatic esters by means of molecular compressibility descriptors - ResearchGate. [Link]

- NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (URL not provided)

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

-

Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC - NIH. [Link]

-

A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature - Organic Chemistry Portal. [Link]

-

Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

- Quantitative Structure Activity Relationships (QSAR) for Binary Mixtures at Non-Equitoxic Ratios Based on Toxic Ratios-Effects Curves - PubMed Central. (URL not provided)

-

Subtle steric differences reveal a model for Ni cross-coupling success - Princeton Chemistry. [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]

-

1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines | Request PDF - ResearchGate. [Link]

-

Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [Link]

-

1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. [Link]

-

Phenylboronic acid - Wikipedia. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

Application Note: Strategic Utilization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry

Abstract

This technical guide outlines the optimized handling, reactivity, and synthetic applications of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid (CAS: 1701435-39-3). As a specialized building block, this molecule enables the simultaneous introduction of a metabolically stable trifluoromethyl (

Introduction: Structural Logic & Causality

In modern drug discovery, the 2-Benzyloxy-4-(trifluoromethyl)phenyl moiety serves two critical functions:

-

Metabolic Stability: The trifluoromethyl group at the para position (relative to the boron/biaryl bond) acts as a metabolic blocker, preventing oxidation at a typically reactive site while modulating lipophilicity (LogP).

-

Latent Functionality: The benzyloxy (

) group at the ortho position serves as a robust protecting group for a phenol. Free phenols can poison Palladium catalysts during cross-coupling; masking this group as a benzyl ether prevents catalyst deactivation and allows for late-stage unmasking to reveal a hydrogen-bond donor/acceptor (the free phenol).

Chemical Properties

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 296.05 g/mol |

| Appearance | White to off-white powder |

| Storage | 2-8°C, under inert atmosphere (Ar/N2) |

| Stability Note | Prone to boroxine (anhydride) formation upon drying; susceptible to protodeboronation under highly basic/aqueous conditions due to electron-withdrawing |

Critical Challenges in Reactivity

Steric Hindrance in Transmetallation

The ortho-benzyloxy group introduces significant steric bulk near the reactive boron center. In the Suzuki-Miyaura catalytic cycle, the transmetallation step—where the organic group transfers from Boron to Palladium—is often the rate-determining step for ortho-substituted substrates. Standard catalysts (e.g.,

Electronic Effects & Protodeboronation

The electron-withdrawing nature of the

Visualizing the Mechanistic Pathway

The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical "Steric Gate" where the specific structure of this building block requires optimized conditions.

Figure 1: Catalytic cycle emphasizing the transmetallation bottleneck caused by the ortho-benzyloxy substituent.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid with an aryl bromide/chloride while minimizing protodeboronation.

Reagents:

-

Boronic Acid: 1.2 – 1.5 equivalents

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst:

(3-5 mol%) OR -

Base:

(2.0 – 3.0 equiv) - Preferred over carbonates to reduce hydrolysis risks. -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (

, 2.0 mmol). Evacuate and backfill with Argon ( -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vial immediately.

-

Reaction: Heat to 80–90°C for 4–12 hours. Note: Monitor by TLC/LCMS. If protodeboronation (formation of 1-benzyloxy-3-(trifluoromethyl)benzene) is observed, lower temperature to 60°C and extend time.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Benzyl Deprotection

Objective: Remove the benzyl group to reveal the phenol without defluorinating the

Mechanism: Catalytic hydrogenolysis.[1] The C-O bond is cleaved by hydrogen adsorbed on the metal surface. The

Step-by-Step Procedure:

-

Preparation: Dissolve the Biaryl Intermediate (from Protocol A) in MeOH or EtOH (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass). Safety: Add catalyst under inert gas to prevent ignition of solvent vapors.

-

Hydrogenation: Purge the vessel with

gas (balloon pressure, ~1 atm) or use a hydrogenation shaker at 15–30 psi. -

Monitoring: Stir at RT. Reaction is typically complete in 2–6 hours. Checkpoint: Look for the disappearance of benzyl aromatic protons (7.3–7.4 ppm) in NMR.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Isolation: Concentrate the filtrate to yield the free phenol.

Synthetic Workflow Visualization

This workflow demonstrates the transformation of the building block into a functional API intermediate.

Figure 2: Step-wise integration of the building block into a drug scaffold.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Steric hindrance prevents transmetallation. | Switch to electron-rich, bulky ligands like S-Phos or X-Phos . Increase catalyst loading to 5 mol%. |

| Protodeboronation | Base is too strong or reaction too hot; | Switch base from |

| Defluorination ( | Over-reduction during hydrogenation (rare but possible). | Stop reaction immediately upon consumption of starting material. Use EtOAc as solvent instead of MeOH to slow down reactivity. |

| Homocoupling | Oxidative coupling of boronic acid. | Ensure strict degassing of solvents (freeze-pump-thaw or argon sparging). |

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

-

-

Protodeboronation Kinetics

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2]

-

-

Benzyl Ether Deprotection

-

Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

-

-

Building Block Data (CAS 1701435-39-3)

-

Chemical data and physical properties derived from standard supplier catalogs (e.g., Combi-Blocks, Sigma-Aldrich) for 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid. (Search by structure/CAS for specific vendor data).

-

(Note: While specific CAS 1701435-39-3 is cited, always verify the Certificate of Analysis from your specific supplier as salt forms or hydration states may vary.)

Sources

2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid in fragment-based drug discovery

[1][2]

Executive Summary

In the modern FBDD landscape, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid serves a dual purpose: it functions as a covalent fragment probe capable of reversible interactions with nucleophilic residues, and as a high-value synthetic intermediate for installing the pharmacologically active 2-alkoxy-4-trifluoromethylphenyl motif.[1]

This guide addresses the specific challenges associated with this compound—namely, the steric hindrance imposed by the ortho-benzyloxy group during cross-coupling—and provides an optimized protocol to ensure high-yield elaboration of fragment hits.

Chemical Profile & Structural Logic[1]

The utility of this compound lies in its precise substitution pattern, which addresses three critical parameters in drug design: lipophilicity , metabolic stability , and steric complementarity .

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | ~296.05 Da | Ideal for fragment libraries (Rule of 3 compliant).[1] |

| C4-Trifluoromethyl ( | Electron-withdrawing, Lipophilic | Increases metabolic stability (blocks oxidation) and enhances membrane permeability.[1] Acts as a bioisostere for isopropyl or chloro groups.[1] |

| C2-Benzyloxy (-OBn) | Steric bulk, Hydrophobic | Fills hydrophobic pockets; the ether linkage is stable but can be deprotected to reveal a phenol for H-bonding interactions.[1] |

| C1-Boronic Acid | Reactive Handle | Enables Suzuki-Miyaura coupling or reversible covalent binding (boronate formation) with Ser/Thr/Lys residues.[1] |

Application 1: The "Find" Phase (Fragment Screening)

Boronic acids are increasingly utilized in Covalent Fragment Screening due to their ability to form reversible covalent bonds with diols (e.g., sugars) or nucleophilic amino acid side chains (Serine, Threonine, Lysine) in the target protein's active site.[2]

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Identify weak-affinity binding of the boronic acid fragment to the target protein.[1]

Reagents:

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20), pH 7.4. Note: Avoid Tris buffers as they can complex with boronic acids.[1]

-

Ligand: Target Protein (immobilized via amine coupling).[1]

-

Analyte: 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid (dissolved in DMSO).[1]

Workflow:

-

Stock Preparation: Prepare a 100 mM stock solution in 100% DMSO. Ensure the solution is fresh; boronic acids can dehydrate to boroxines (trimers) upon prolonged storage, though this is reversible in aqueous buffer.

-

Dose Response: Dilute analyte in Running Buffer (final DMSO concentration matched to 2-5%). Prepare a concentration series (e.g., 500

M down to 15 -

Injection: Inject analyte for 60s (association) followed by 120s dissociation.[1]

-

Analysis: Fit sensorgrams to a 1:1 binding model. Look for "square-wave" binding kinetics typical of fragments (fast on/fast off).[1]

-

Critical Check: If the dissociation is unusually slow, it may indicate a reversible covalent interaction with a nucleophile in the active site.

-

Application 2: The "Grow" Phase (Hit-to-Lead Elaboration)[1]

Once a fragment hit is identified, the boronic acid moiety serves as the handle for elaboration via Suzuki-Miyaura Cross-Coupling .

The Challenge: The ortho-benzyloxy group creates significant steric hindrance around the boron center, retarding the transmetallation step. Standard conditions (

The Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) facilitates oxidative addition and accelerates transmetallation in hindered systems.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid with a heteroaryl chloride/bromide scaffold.[1]

Reagents:

-

Boronic Acid: 1.2 – 1.5 equivalents.[1]

-

Halide Partner: 1.0 equivalent (e.g., a chloro-substituted heteroaromatic core).[1]

-

Catalyst:

(2 mol%) + SPhos (4-8 mol%) ORPd(dppf)Cl2 (for less hindered partners).[1] -

Base:

(3.0 equivalents) – Phosphate bases are superior for hindered couplings compared to carbonates.[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction vial with Argon or Nitrogen.[1] Oxygen is the enemy of active Pd(0) species.

-

Charge Reagents: Add the aryl halide (1.0 eq), boronic acid (1.5 eq),

, SPhos, and -

Solvent Addition: Add degassed Toluene/Water mixture. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the organic phase.

-

Heating: Seal the vial and heat to 100°C for 4–12 hours.

-

Optimization: If using microwave irradiation, heat to 120°C for 30–60 minutes.

-

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography. The

group aids in separation (often moves faster on silica than non-fluorinated analogues).[1]

Visualizing the Workflow

The following diagram illustrates the integration of this specific boronic acid into the FBDD pipeline, highlighting the decision points between screening and synthesis.

Figure 1: Workflow integrating 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid into Fragment-Based Drug Discovery, transitioning from screening probe to synthetic building block.

Mechanistic Insight: The "Ortho" Effect

The 2-benzyloxy group is not merely a passive substituent.[1] In the context of the Suzuki coupling mechanism:

-

Transmetallation Barrier: The bulky ether group hinders the approach of the boronate species to the Palladium(II) complex. This is why SPhos is recommended; its biaryl structure creates a pocket that facilitates this difficult interaction while preventing catalyst decomposition.[1]

-

Electronic Stabilization: The oxygen atom can donate electron density into the ring, potentially stabilizing the boronic acid against protodeboronation, although the electron-withdrawing

group counteracts this, making the ring electron-deficient overall.

References

-

Suzuki-Miyaura Coupling of Hindered Substrates

-

Boronic Acids in FBDD

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

-

-

Role of Fluorine in Medicinal Chemistry

-

Compound Data

Application Note: Derivatization & Utilization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide outlines the handling, stabilization, and derivatization of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid . This scaffold is a critical building block in medicinal chemistry, offering a protected phenolic motif (2-benzyloxy) and a metabolically stable lipophilic group (4-trifluoromethyl). However, its dual electronic and steric profile—specifically the electron-withdrawing

Chemical Profile & Stability Analysis

Structural Dynamics

The molecule exhibits a "push-pull" electronic conflict that dictates its reactivity:

-

4-Trifluoromethyl (

): Strongly electron-withdrawing ( -

2-Benzyloxy (

): Provides significant steric bulk at the ortho position. While it acts as a protected phenol, its oxygen atom can coordinate with the boron center or incoming metal catalysts, potentially altering reaction rates.

Stability Warning: The Protodeboronation Trap

Critical Insight: Electron-deficient arylboronic acids are prone to base-catalyzed protodeboronation. In the presence of aqueous base (common in Suzuki couplings), the boronate "ate" complex can undergo ipso-protonation rather than transmetallation, yielding the byproduct 1-benzyloxy-3-(trifluoromethyl)benzene.

Storage Recommendation: Store at 2–8°C under argon. Avoid prolonged exposure to protic solvents without a coupling partner.

Core Application 1: Sterically Demanding Suzuki-Miyaura Coupling

The Challenge

Standard conditions (e.g.,

Validated Protocol: The SPhos/XPhos System

To bypass steric hindrance and outcompete protodeboronation, we utilize Buchwald-type dialkylbiaryl phosphine ligands. These ligands create a highly active mono-ligated Pd(0) species that facilitates oxidative addition and accommodates bulky substrates.

Reagents:

-

Substrate: 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Electrophile: Aryl bromide or chloride (1.0 equiv)

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane / Water (10:1 v/v) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Charge: In a glovebox or under active nitrogen flow, charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol),

(3.0 mmol), and Pd Catalyst (0.02 mmol). -

Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL).

-

Note: If protodeboronation is observed >10%, switch to anhydrous Toluene at

to suppress the hydrolytic pathway.

-

-

Reaction: Seal the vial and heat to

for 2–4 hours. Monitor by LC-MS. -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Table 1: Catalyst Screening Data (Model Reaction with 4-Bromoanisole)

| Catalyst System | Base | Solvent | Yield (%) | Protodeboronation (%) |

| DME/H2O | 35% | 45% | ||

| Dioxane/H2O | 62% | 20% | ||

| SPhos Pd G2 | Dioxane/H2O | 94% | <2% | |

| XPhos Pd G2 | THF | 91% | <5% |

Core Application 2: Stabilization via Pinacol Ester Formation

Rationale

Converting the free acid to the pinacol ester (Bpin) significantly increases lipophilicity and stability, allowing for easier purification and storage. The Bpin derivative is less prone to protodeboronation during storage.

Protocol: Anhydrous Esterification

Reagents:

-

Boronic Acid (1.0 equiv)

-

Pinacol (1.1 equiv)[1]

- (anhydrous, 2.0 equiv) or Molecular Sieves 4Å

-

Solvent: Dichloromethane (DCM) or

Methodology:

-

Dissolve the boronic acid in DCM (0.2 M) at room temperature.

-

Add Pinacol (1.1 equiv) and

(2.0 equiv). -

Stir at room temperature for 12–16 hours.

-

Filter off the solids and concentrate the filtrate.

-

Purification: Usually not required; the product is often obtained as a clean solid/oil. If necessary, pass through a short plug of silica gel (eluting with 5% EtOAc in Hexanes).

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways: the productive Cross-Coupling versus the destructive Protodeboronation.

Figure 1: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Core Application 3: Oxidative Hydroxylation (Synthesis of Phenols)

Context

This reaction converts the boronic acid directly into a phenol, which, after deprotection of the benzyl group, yields a 4-(trifluoromethyl)benzene-1,2-diol derivative.

Protocol

-

Dissolve the boronic acid in THF.

-

Cool to

. -

Add

(1M, 2.0 equiv) followed by dropwise addition of -

Stir for 1 hour. Quench with saturated

. -

Acidify with 1M HCl and extract with EtOAc.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Side reactions of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid in Suzuki coupling

Subject: 2-Benzyloxy-4-(trifluoromethyl)phenylboronic Acid

Executive Summary: The "Perfect Storm" Substrate

You are likely encountering low yields or complete failure when attempting to couple 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid . This is not due to operator error; it is a fundamental challenge of physical organic chemistry.

This specific molecule represents a "perfect storm" of instability due to two synergistic structural features:

-

Electronic Destabilization: The para-trifluoromethyl (

) group is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, making the carbon-boron bond significantly more labile and prone to cleavage. -

Steric Hindrance: The ortho-benzyloxy (

) group is bulky. It physically blocks the palladium catalyst from approaching the boron center, slowing down the desired transmetallation step.

The Result: The reaction is too slow to couple effectively, yet the starting material is too unstable to survive the wait. The dominant side reaction is almost always protodeboronation .

Diagnostic: Identifying Your Side Reactions

Before applying a fix, confirm your failure mode using the symptoms below.

Issue A: The "Vanishing" Starting Material (Protodeboronation)

-

Symptom: The boronic acid disappears rapidly on TLC/LCMS, but the desired product does not form.

-

Byproduct: You isolate 1-benzyloxy-3-(trifluoromethyl)benzene . (The boron group has been replaced by a hydrogen).[1]

-

Root Cause: Base-catalyzed hydrolytic cleavage. The electron-deficient ring stabilizes the negative charge developing at the ipso-carbon during cleavage.

Issue B: The "Twin" Impurity (Homocoupling)

-

Symptom: You observe a new spot with double the molecular weight of the aryl fragment.

-

Byproduct: 2,2'-bis(benzyloxy)-4,4'-bis(trifluoromethyl)biphenyl.

-

Root Cause: Presence of oxygen or excessive catalyst loading without sufficient reduction, leading to oxidative coupling of two boronic acid molecules.

Mechanism of Failure: Protodeboronation

Understanding how the boron falls off is critical to stopping it. The reaction requires a base (usually hydroxide) and a proton source (water or alcohol).

The Pathway:

-

Coordination: Base (

) attacks the Boron to form a tetrahedral boronate "ate" complex. -

Cleavage: Because the ring is electron-poor (due to

), it can stabilize a negative charge. The C-B bond breaks, leaving a transient carbanion at the ipso position. -

Protonation: This carbanion immediately grabs a proton from water/solvent.

Troubleshooting Guide & Solutions

Solution 1: Accelerate Transmetallation (Beat the Clock)

Since the starting material decomposes over time, you must make the coupling reaction faster. Standard ligands (

-

Recommendation: Switch to Buchwald Ligands .

-

SPhos: Excellent for ortho-substituted substrates.[2]

-

XPhos: extremely active, good for chlorides.

-

-

Why: These electron-rich, bulky phosphines facilitate oxidative addition and, crucially, create a geometry that accelerates transmetallation, coupling the product before the boron can fall off [1].

Solution 2: Water Management (Starve the Side Reaction)

Protodeboronation requires a proton source.[1] Standard Suzuki conditions (DME/Water 2:1) are fatal here.

-

Recommendation: Use Anhydrous Conditions .

-

Base: Switch from aqueous

to anhydrous CsF or -

Solvent: Anhydrous Dioxane or Toluene.

-

Why: Without a high concentration of water, the protonation step of the decomposition mechanism is inhibited [2].

Solution 3: The "Slow Release" Strategy

If the boronic acid is simply too unstable, convert it to a derivative that releases the active species slowly, keeping the standing concentration low.

-

Recommendation: Use the Pinacol Ester or MIDA Boronate .

-

Protocol: Reflux the boronic acid with pinacol in toluene (Dean-Stark trap) to form the ester before adding the catalyst and coupling partner.

-

Why: Boronic esters are significantly more stable toward protodeboronation than the free acid [3].

Optimized Experimental Protocols

A. The "Rescue" Protocol (For Unstable Substrates)

Use this if standard conditions failed.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |

| Catalyst | 0.02 | Source of Pd(0) | |

| Ligand | SPhos | 0.04 | Crucial for ortho-hindrance |

| Base | 2.0 | Finely ground. Avoid hydroxides. | |

| Solvent | Toluene or 1,4-Dioxane | - | Must be anhydrous/degassed |

| Temp | 80–100 °C | - | - |

Step-by-Step:

-

Charge a reaction vial with the aryl halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

(2 mol%), SPhos (4 mol%), and anhydrous -

Seal the vial and purge with Nitrogen/Argon for 5 minutes (removes

to prevent homocoupling). -

Add anhydrous Toluene via syringe.

-

Heat to 100 °C. Monitor by HPLC/UPLC every hour.

-

Note: If conversion stalls but boronic acid remains, add drops of water (carefully!) to activate the boron species, as anhydrous conditions can sometimes be too dry for activation.

-

B. The "Nuclear Option" (Copper Facilitation)

If Pd-only fails, use the Liebeskind-Srogl modification or Cu-promoted Suzuki.

-

Add CuTC (Copper(I) thiophene-2-carboxylate) (1.0 equiv).

-

This transmetallates Boron

Copper

Decision Logic for Troubleshooting

Use this flow to determine your next experiment.

References

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Suzuki−Miyaura Coupling of Heteroaryl and Polyfluorophenyl Boronic Esters. Journal of the American Chemical Society.[5][10][11]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.[5][10][11]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[5][10][11] [3]

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Mechanism).

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. shura.shu.ac.uk [shura.shu.ac.uk]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Protodeboronation [organic-chemistry.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 11. merckmillipore.com [merckmillipore.com]

Technical Support Center: Protodeboronation of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and product purity.[1] This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.

Understanding Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This process consumes your valuable boronic acid starting material, leading to the formation of 1-(benzyloxy)-3-(trifluoromethyl)benzene as a byproduct and consequently, a lower yield of your desired coupled product. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the electronic and steric nature of the organic substituent.[1]

For 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, the presence of the electron-withdrawing trifluoromethyl (-CF3) group can enhance the rate of protodeboronation, particularly under basic conditions. Conversely, the electron-donating benzyloxy group may have a mitigating effect. The ortho-position of the benzyloxy group can also introduce steric influences that affect the reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 1-(benzyloxy)-3-(trifluoromethyl)benzene in my reaction mixture. What is causing this?

A1: The formation of 1-(benzyloxy)-3-(trifluoromethyl)benzene is the direct result of protodeboronation of your starting material, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid. This is a common side reaction, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The primary drivers for protodeboronation are typically the presence of water and basic conditions, which are often requirements for the main reaction.[1][2]

Q2: How does the base in my Suzuki-Miyaura coupling reaction contribute to protodeboronation?

A2: The base plays a crucial role in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle. However, it also facilitates protodeboronation. The base reacts with the boronic acid to form a more reactive boronate anion ([ArB(OH)3]⁻).[1][3] This boronate is then susceptible to protonolysis by a proton source, which is often water present in the reaction mixture.[1] The electron-withdrawing trifluoromethyl group on your specific boronic acid likely accelerates this base-catalyzed pathway.[4]

Q3: Can the temperature of my reaction influence the extent of protodeboronation?

A3: Yes, temperature is a critical factor. Higher reaction temperatures can increase the rate of protodeboronation. While elevated temperatures are often necessary to drive the desired cross-coupling reaction to completion, they can also accelerate the undesired protodeboronation side reaction. Careful optimization of the reaction temperature is therefore essential.

Q4: How can I confirm that the byproduct I'm observing is indeed from protodeboronation?

A4: The most common methods for identifying the protodeboronated byproduct are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can definitively identify the structure of 1-(benzyloxy)-3-(trifluoromethyl)benzene. You can monitor the reaction progress by taking aliquots and analyzing them by NMR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to detect the mass of the byproduct and separate it from the starting material and desired product, confirming its presence and allowing for quantification.

Troubleshooting Guide

If you are encountering significant protodeboronation of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, the following troubleshooting strategies can help you mitigate this issue.

Issue 1: Excessive Protodeboronation in Suzuki-Miyaura Coupling

Symptoms:

-

Low yield of the desired cross-coupled product.

-

Significant presence of 1-(benzyloxy)-3-(trifluoromethyl)benzene byproduct identified by NMR or LC-MS.

Root Causes & Solutions:

| Root Cause | Explanation | Troubleshooting Steps |

| Base Strength and Concentration | Strong bases and high concentrations can accelerate the formation of the reactive boronate anion, leading to increased protodeboronation.[2][5] | 1. Use a Weaker Base: Consider switching from strong bases like NaOH or KOH to milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Optimize Base Equivalents: Reduce the number of equivalents of base to the minimum required for efficient coupling. A screening of 1.5 to 3.0 equivalents is recommended. |

| Reaction Temperature | Higher temperatures increase the rate of both the desired reaction and the undesired protodeboronation. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature for a longer period. For example, try running the reaction at 80 °C for 12 hours instead of 100 °C for 4 hours. |

| Water Content | Water is often the proton source for protodeboronation.[1] | 1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable and can be used in anhydrous coupling protocols.[6][7] 2. "Slow Release" Strategies: Utilize boronic acid derivatives like MIDA boronates or organotrifluoroborates that slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1] |

| Catalyst System | The efficiency of the catalyst system can influence the competition between the desired coupling and protodeboronation. | 1. Use a More Active Catalyst: Employ a highly active palladium catalyst and ligand system that promotes rapid catalytic turnover. This can increase the rate of the productive reaction over the decomposition pathway.[1] Modern catalysts with bulky, electron-rich phosphine ligands are often effective. |

Experimental Protocol: Screening of Bases to Mitigate Protodeboronation

-